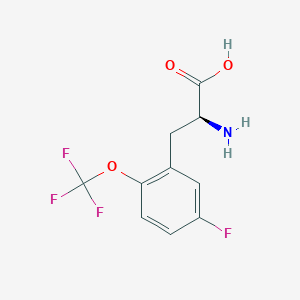

5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of phenylalanine, which is an essential amino acid. The “5-Fluoro-2-(trifluoromethoxy)” part suggests that it has a fluorine atom at the 5th position and a trifluoromethoxy group at the 2nd position of the phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine and trifluoromethoxy groups onto a phenylalanine molecule. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure would consist of a phenyl ring with a fluorine atom and a trifluoromethoxy group attached, along with the typical amino acid structure of phenylalanine .Chemical Reactions Analysis

The presence of the fluorine and trifluoromethoxy groups could potentially affect the reactivity of the phenyl ring, making it more susceptible to certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the fluorine and trifluoromethoxy groups. For example, these groups could potentially increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

Fluorinated Compounds in Cancer Research

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively studied for their applications in cancer treatment. These compounds are used to treat various types of cancer by inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cytotoxicity in cancer cells. Recent studies have explored the mechanisms by which fluorinated compounds inhibit RNA- and DNA-modifying enzymes and their roles in enhancing the therapeutic efficacy of cancer treatments (Gmeiner, 2020).

Fluorinated Compounds in Material Science

Fluorinated compounds are also significant in material science, especially in the development of polymers with unique properties such as extreme chemical inertness, thermal stability, and resistance to solvents and acids. These characteristics make fluorinated polymers ideal for various industrial and commercial applications, including coatings, textiles, and electronics (Henry et al., 2018).

Fluorinated Compounds in Environmental Science

Environmental scientists study fluorinated compounds to understand their fate, transport, and biological effects in the environment. These studies are crucial for assessing the environmental impact of fluorinated chemicals and developing strategies to mitigate potential risks. For example, research on the degradation of polyfluoroalkyl chemicals highlights the challenges and advancements in understanding the environmental behavior of these substances (Liu & Mejia Avendaño, 2013).

Fluorinated Compounds in Biomolecular Research

In the realm of biomolecular research, fluorinated amino acids are valuable tools for studying protein structure and function. By incorporating fluorinated amino acids into proteins, researchers can probe the effects of fluorination on protein stability, dynamics, and interactions. This approach has been used to design proteins with enhanced stability and novel properties, contributing to our understanding of protein engineering and design principles (Buer & Marsh, 2012).

Mecanismo De Acción

Target of Action

Similar compounds such as floxuridine have been shown to target dna methylation processes . These processes play a crucial role in gene expression and regulation, and their disruption can lead to various pathological conditions, including cancer .

Mode of Action

For instance, Floxuridine, a similar compound, is known to inhibit thymidylate synthetase, an enzyme involved in DNA synthesis . This inhibition interferes with DNA synthesis, thereby affecting cell proliferation .

Biochemical Pathways

Based on the action of similar compounds, it may affect pathways involved in dna synthesis and methylation . The downstream effects of these disruptions could include altered gene expression and impaired cell proliferation .

Pharmacokinetics

Similar compounds like floxuridine have been shown to be well absorbed and undergo substantial first-pass metabolism . The impact of these properties on the bioavailability of 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine would need further investigation.

Result of Action

Based on the action of similar compounds, it may result in the inhibition of cell proliferation, particularly in cancer cells .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO3/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADECALOIHLLEMM-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)

![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)

![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)

![3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2641267.png)

![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)

![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)

![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)